![molecular formula C47H35N3O B14770219 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group, often with various substituents attached . This particular compound features a unique structure that includes indole and naphthamide moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the benzhydryl intermediate. One common method involves the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The resulting intermediate is then subjected to further reactions to introduce the indole and naphthamide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzhydryl-1H-benzoimidazole: This compound shares the benzhydryl moiety but lacks the indole and naphthamide groups.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This compound has a similar benzhydryl structure but different functional groups.
Uniqueness
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-naphthamide is unique due to its combination of benzhydryl, indole, and naphthamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C47H35N3O |
|---|---|
Molekulargewicht |
657.8 g/mol |
IUPAC-Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C47H35N3O/c51-47(36-28-27-31-15-7-8-20-34(31)29-36)50-39-24-12-9-21-35(39)30-42-44(37-22-10-13-25-40(37)48-42)45-38-23-11-14-26-41(38)49-46(45)43(32-16-3-1-4-17-32)33-18-5-2-6-19-33/h1-29,43,48-49H,30H2,(H,50,51) |
InChI-Schlüssel |
JAOSWCVKFMRWKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4N3)C5=C(NC6=CC=CC=C65)CC7=CC=CC=C7NC(=O)C8=CC9=CC=CC=C9C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


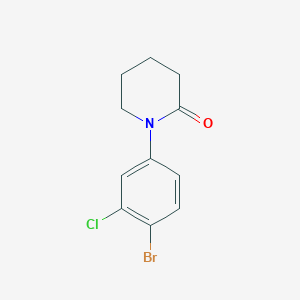

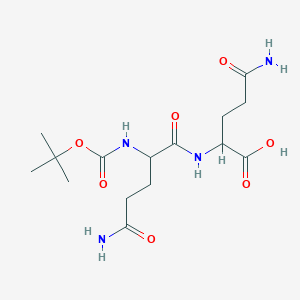
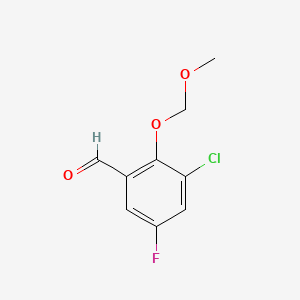
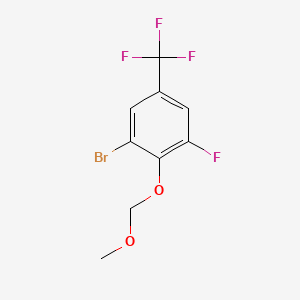
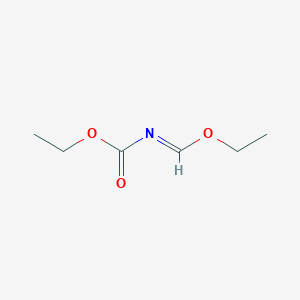
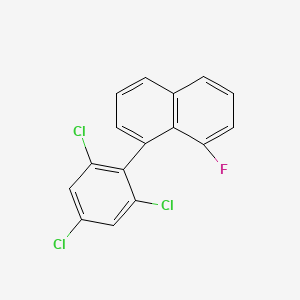
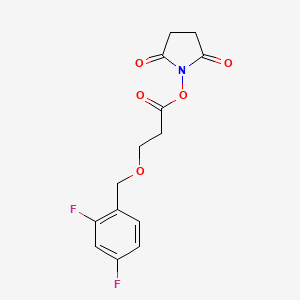
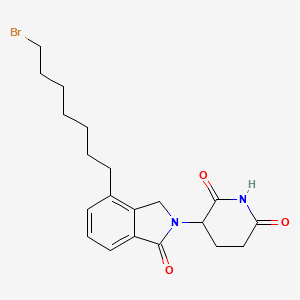
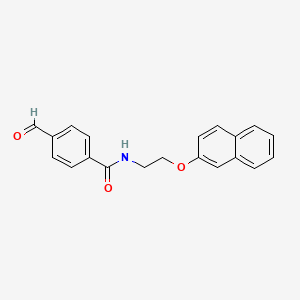
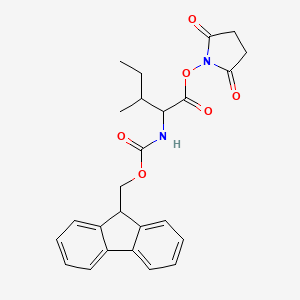
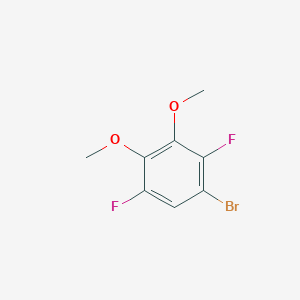
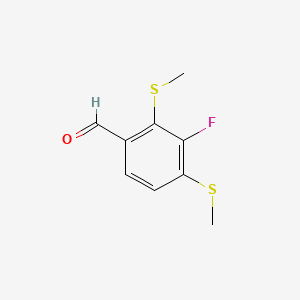
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)
